An In-depth Technical Guide to 4-(2-Fluorophenyl)-4-oxobutanoic Acid
An In-depth Technical Guide to 4-(2-Fluorophenyl)-4-oxobutanoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)-4-oxobutanoic acid (CAS Number: 90429-80-4), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document delves into the compound's chemical properties, outlines a robust and reproducible synthesis protocol based on the Friedel-Crafts acylation, and details rigorous analytical methods for its characterization and quality control. Furthermore, we explore its putative applications in drug discovery, drawing insights from the biological activities of structurally related 4-aryl-4-oxobutanoic acid derivatives. This guide is intended to be a valuable resource for researchers and developers, providing the foundational knowledge and practical methodologies required to effectively utilize this compound in their scientific endeavors.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(2-Fluorophenyl)-4-oxobutanoic acid belongs to the class of 4-aryl-4-oxobutanoic acids, which are recognized as valuable precursors for the synthesis of a variety of heterocyclic systems, including pyridazinones and other pharmacologically relevant scaffolds.[1] The presence of the 2-fluoro substituent on the phenyl ring introduces specific electronic and steric features that can be exploited to fine-tune the properties of downstream compounds. This guide serves as a technical primer for the synthesis, characterization, and potential applications of this intriguing building block.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of 4-(2-Fluorophenyl)-4-oxobutanoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 90429-80-4 | [2] |
| Molecular Formula | C₁₀H₉FO₃ | [2] |
| Molecular Weight | 196.18 g/mol | [2] |
| IUPAC Name | 4-(2-fluorophenyl)-4-oxobutanoic acid | [3] |
| Synonyms | 4-(2-Fluoro-phenyl)-4-oxo-butyric Acid | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | ≥ 95% (commercially available) | [3] |
| Storage Conditions | 2-8°C, Refrigerator | [2][3] |
Synthesis of 4-(2-Fluorophenyl)-4-oxobutanoic Acid: A Validated Protocol
The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[1][4] This electrophilic aromatic substitution reaction provides a reliable route to the target compound.
Reaction Principle
The reaction proceeds via the formation of an acylium ion intermediate from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This highly electrophilic species then attacks the electron-rich fluorobenzene ring. The ortho- and para-directing effect of the fluorine substituent leads to a mixture of isomers, with the para-isomer often being the major product due to reduced steric hindrance. However, the ortho-isomer, our target compound, is also formed and can be isolated through standard purification techniques.
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-(2-Fluorophenyl)-4-oxobutanoic acid.
Detailed Step-by-Step Protocol
Materials:
-
Fluorobenzene (reactant, excess)
-
Succinic anhydride (reactant)
-
Anhydrous aluminum chloride (catalyst)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Concentrated hydrochloric acid (for work-up)
-
Ethyl acetate (extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (drying agent)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent system for chromatography)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add succinic anhydride (1.0 eq) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Addition of Fluorobenzene: Add fluorobenzene (2.0-3.0 eq) to the suspension. Using an excess of fluorobenzene can improve the reaction rate and can also serve as a co-solvent.
-
Catalyst Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (2.2-2.5 eq) portion-wise over 30-60 minutes. The addition is exothermic, so maintain the temperature below 10 °C.
-
Reaction: After the addition of AlCl₃ is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which will be a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system (e.g., toluene-hexane) may be employed to isolate the desired 2-fluoro isomer.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect signals corresponding to the aromatic protons (multiplets in the range of 7.0-8.0 ppm), with characteristic splitting patterns due to fluorine-proton coupling. The methylene protons of the butanoic acid chain will appear as two distinct triplets around 2.8-3.3 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbons (ketone and carboxylic acid) in the range of 170-200 ppm. The aromatic carbons will appear between 115-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch from the ketone (~1680-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[5]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of 196.18 would be expected. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the butanoic acid side chain.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 4-(2-Fluorophenyl)-4-oxobutanoic acid.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol.[6][7][8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
This method should provide good separation of the target compound from starting materials, by-products, and the para-isomer. Method validation according to ICH guidelines would be necessary for use in a regulated environment.[6]
Applications in Research and Drug Development
While specific applications for 4-(2-Fluorophenyl)-4-oxobutanoic acid are not extensively documented in peer-reviewed literature, its value as a synthetic intermediate can be inferred from the biological activities of related compounds.
Precursor to Heterocyclic Compounds
4-Aryl-4-oxobutanoic acids are well-established precursors for the synthesis of various nitrogen-containing heterocycles.[1] A primary application is in the synthesis of pyridazinone derivatives through condensation with hydrazine. Pyridazinones are a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[9]
Caption: Synthesis of pyridazinone derivatives from the title compound.
Potential as a Scaffold in Medicinal Chemistry
The 4-oxo-4-phenylbutanoic acid scaffold is present in molecules with demonstrated pharmacological activity. For instance, derivatives have been investigated for their anti-inflammatory and immunomodulatory effects.[10] The introduction of the 2-fluoro substituent can modulate the electronic properties of the phenyl ring, potentially influencing receptor binding and metabolic stability. This makes 4-(2-Fluorophenyl)-4-oxobutanoic acid an attractive starting material for generating libraries of novel compounds for screening against various therapeutic targets.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling 4-(2-Fluorophenyl)-4-oxobutanoic acid.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2][3]
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-(2-Fluorophenyl)-4-oxobutanoic acid is a valuable and versatile chemical intermediate with considerable potential for application in drug discovery and development. This technical guide provides a solid foundation for its synthesis, characterization, and putative applications. The detailed protocols and analytical methods described herein are designed to be readily implemented in a laboratory setting. As research into fluorinated compounds continues to expand, the strategic use of building blocks like 4-(2-Fluorophenyl)-4-oxobutanoic acid will undoubtedly play a crucial role in the development of next-generation therapeutics and advanced materials.
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Mary, Y. S., et al. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with potential anticancer activity: A spectroscopic and computational study. Journal of the Serbian Chemical Society, 82(10), 1125-1143. Available from: [Link]
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